[3-(Acridin-9-ylamino)-5-aminophenyl]methanol
Overview
Description
[3-(Acridin-9-ylamino)-5-aminophenyl]methanol is a compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features an acridine moiety, which is known for its intercalating properties with DNA, making it a valuable candidate for various biological and medicinal studies.
Preparation Methods
The synthesis of [3-(Acridin-9-ylamino)-5-aminophenyl]methanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 9-chloroacridine with 3-amino-5-(hydroxymethyl)aniline under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
[3-(Acridin-9-ylamino)-5-aminophenyl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the hydroxymethyl group can be replaced by other functional groups using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[3-(Acridin-9-ylamino)-5-aminophenyl]methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a probe in studying reaction mechanisms.
Biology: Due to its DNA intercalating properties, it is used in studies related to DNA binding and structural analysis.
Medicine: The compound has shown potential in anticancer research, particularly in the development of drugs that target DNA replication and repair mechanisms.
Industry: It may be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of [3-(Acridin-9-ylamino)-5-aminophenyl]methanol primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting the activity of enzymes such as topoisomerase II, which is crucial for DNA replication and repair. The compound’s interaction with DNA can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
[3-(Acridin-9-ylamino)-5-aminophenyl]methanol can be compared with other acridine derivatives such as:
Amsacrine: Another acridine derivative used in cancer treatment, known for its ability to inhibit topoisomerase II.
4′-(9-Acridinylamino)methanesulfon-m-anisidide: A compound with similar DNA intercalating properties and used in anticancer research.
9-Acridinyl amino acid derivatives: These compounds have shown significant anticancer activity and are used in various medicinal chemistry studies.
Properties
IUPAC Name |
[3-(acridin-9-ylamino)-5-aminophenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c21-14-9-13(12-24)10-15(11-14)22-20-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)20/h1-11,24H,12,21H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHHMAFXYHPHBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327555 | |
Record name | [3-(acridin-9-ylamino)-5-aminophenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154310-42-6 | |
Record name | [3-(acridin-9-ylamino)-5-aminophenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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